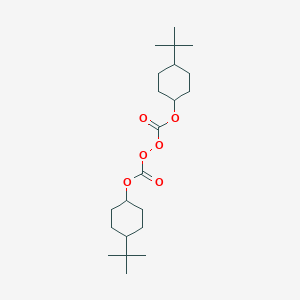

Bis(4-tert-butylcyclohexyl) peroxydicarbonate

Description

Role in Radical Polymerization Processes

Bis(4-tert-butylcyclohexyl) peroxydicarbonate functions primarily as a thermal initiator in free radical polymerization processes. The compound's effectiveness stems from its ability to undergo homolytic cleavage of the peroxide bond upon thermal activation, generating reactive radical species that can initiate polymerization of vinyl monomers. The decomposition follows first-order kinetics, similar to other peroxydicarbonates, resulting in the formation of two alkoxy radicals that subsequently trigger chain reactions with suitable monomers. The characteristic peroxide structure (R-O-O-R) enables efficient radical generation through thermal decomposition, with the bulky tert-butylcyclohexyl groups contributing to the compound's stability during storage while allowing for controlled decomposition during polymerization.

The thermal decomposition of this compound can be represented by the following general reaction mechanism:

- Initial homolytic cleavage: R-O-O-C-O-R → 2 R-O- + CO₂

- Radical initiation: R-O- + M → R-O-M-

- Chain propagation: R-O-M- + nM → R-O-(M)ₙ-M-

Where R represents the 4-tert-butylcyclohexyl group and M represents the monomer molecule.

The efficiency of this compound as an initiator is significantly influenced by temperature. Unlike some other organic peroxides, this compound demonstrates excellent thermal stability at ambient conditions but decomposes predictably at elevated temperatures. This property makes it particularly suitable for industrial polymerization processes where precise control of reaction initiation is crucial.

Table 1: Thermal Properties of this compound

Application in RAFT/MADIX Polymerization Systems

Beyond conventional free radical polymerization, this compound has demonstrated significant utility in controlled radical polymerization techniques, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) and MAcromolecular Design by Interchange of Xanthates (MADIX) systems. In these advanced polymerization methodologies, the initiator works in tandem with chain transfer agents to produce polymers with controlled molecular weight and narrow polydispersity indices.

Research has confirmed the effectiveness of this compound in the RAFT/MADIX radical copolymerization of tert-butyl 2-trifluoromethacrylate with vinylidene fluoride. When used with O-ethyl-S-(1-methyloxycarbonyl) ethyl xanthate as a chain transfer agent, this system successfully produced copolymers with molar masses ranging between 1,500 and 50,000 g/mol and polydispersity indices below 1.8. This represents a significant achievement in controlled radical polymerization, as generating well-defined fluoropolymers with predictable properties is typically challenging due to the high reactivity of fluorinated monomers.

The mechanistic aspect of this compound in RAFT/MADIX systems involves:

- Generation of primary radicals through thermal decomposition of the initiator

- Addition of these radicals to monomers to form propagating radicals

- Reversible chain transfer between propagating radicals and the xanthate controlling agent

- Maintenance of a dynamic equilibrium between dormant and active chains

This process allows for remarkable control over polymer architecture while maintaining the convenience of a thermally-activated radical initiation system. The compatibility of this compound with various experimental conditions, including different solvents and monomer ratios, further enhances its versatility in controlled radical polymerization applications.

Kinetics of Vinyl Chloride Polymerization Initiation

This compound has gained particular prominence in the polymerization of vinyl chloride due to its optimal decomposition temperature range that aligns well with industrial PVC production requirements. The compound is specifically applied as an initiator for suspension and mass polymerization of vinyl chloride in the temperature range between 40°C and 65°C. This temperature range is critical for achieving the desired polymer properties while minimizing side reactions and ensuring process safety.

The kinetic parameters governing the decomposition of this compound have been thoroughly characterized. The reactivity is typically expressed in terms of half-life (t½) at various temperatures. According to research data, the half-life of Perkadox 16 in chlorobenzene follows the pattern presented in Table 2.

Table 2: Half-life Data for this compound in Chlorobenzene

| Half-life | Temperature |

|---|---|

| 0.1 hr | 82°C (180°F) |

| 1 hr | 64°C (147°F) |

| 10 hr | 48°C (118°F) |

The decomposition kinetics can be described mathematically using the Arrhenius equation:

kₐ = A·e^(-Eₐ/RT)

Where:

- kₐ is the decomposition rate constant

- A is the pre-exponential factor (7.44×10^15 s^-1)

- Eₐ is the activation energy (126.39 kJ/mole)

- R is the gas constant

- T is the absolute temperature

The half-life (t½) relationship to the decomposition rate constant is given by:

t½ = (ln2)/kₐ

These kinetic parameters provide essential guidance for industrial applications, allowing polymer chemists to precisely calculate initiator consumption rates and optimize reaction conditions for specific polymer grades.

In vinyl chloride polymerization specifically, this compound can be used alone or in combination with other peroxides such as 1,1,3,3-Tetramethylbutyl peroxyneodecanoate (Trigonox 423), Cumyl peroxyneodecanoate (Trigonox 99), or Dilauroyl peroxide (Laurox) to increase reactor efficiency. This initiator-blending approach allows for fine-tuning of the polymerization kinetics and molecular weight distribution of the resulting polymer.

Efficiency in Acrylic and Methacrylic Monomer Systems

Beyond vinyl chloride polymerization, this compound demonstrates significant efficacy in initiating the polymerization of acrylic and methacrylic monomers. This application is particularly valuable as acrylic polymers constitute a vital class of materials used in coatings, adhesives, textiles, and various specialty applications.

The compound's effectiveness in acrylic systems stems from its ability to generate free radicals at temperatures compatible with the polymerization of acrylic monomers without causing excessive chain transfer or termination reactions. This property leads to polymers with controlled molecular weight distributions and desirable mechanical properties. Research has demonstrated the successful application of this compound in the RAFT/MADIX radical copolymerization of tert-butyl 2-trifluoromethacrylate, highlighting its compatibility with methacrylic systems.

The initiator efficiency of this compound in acrylic and methacrylic systems is influenced by several factors:

- Monomer reactivity and structure

- Polymerization temperature and solvent system

- Initiator concentration

- Presence of chain transfer agents or inhibitors

- Reactor configuration and mixing efficiency

Table 3: Typical Process Parameters for Acrylic Polymerization Using this compound

| Parameter | Typical Range | Effect on Polymerization |

|---|---|---|

| Initiator concentration | 0.1-1.0% by weight of monomer | Higher concentrations increase polymerization rate but may decrease molecular weight |

| Temperature | 45-65°C | Higher temperatures accelerate decomposition and polymerization rates |

| Solvent system | Varies (water for emulsion, organic solvents for solution) | Affects initiator solubility and decomposition kinetics |

| Reaction time | 2-16 hours | Depends on desired conversion and molecular weight |

In applications requiring highly controlled polymer architectures, this compound can be combined with reversible deactivation radical polymerization techniques such as RAFT polymerization. This approach has proven effective for synthesizing block copolymers containing acrylic and methacrylic segments with narrow molecular weight distributions.

Properties

IUPAC Name |

(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYOEQUFMGXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O6 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065907 | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15520-11-3 | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Reagents and Their Roles

-

4-tert-Butylcyclohexyl chloroformate : Serves as the carbonyl donor.

-

Hydrogen peroxide (70%) : Provides the peroxide linkage via nucleophilic substitution.

-

Ethyleneglycol dibenzoate (EGDB) : Acts as a phase-transfer catalyst and stabilizer.

-

Petroleum ether (60–80°C fraction) : Enhances solubility of organic reactants in the aqueous phase.

-

Magnesium sulfate and sodium hydroxide : Regulate ionic strength and maintain alkaline pH.

Stepwise Reaction Procedure

The reactor is charged with 273 g deionized water, 300 g of 0.2 wt% Methocel K99 (a cellulose-based stabilizer), 1.5 g of 3.4 wt% MgSO₄, and 45.3 g of 50% NaOH. After heating to 40°C, 15.4 g of 70% H₂O₂ is added. A mixture of 125.2 g 4-tert-butylcyclohexyl chloroformate, 15.5 g EGDB, and 8.5 g petroleum ether is rapidly introduced under vigorous stirring. The pH drops to 10.0 within 60 minutes and is maintained for 90 minutes via NaOH dosing. Neutralization with 18% HCl to pH 7.0 precipitates the product, which is filtered, washed, and air-dried to yield 126 g of a powdery formulation (84.7% peroxide assay).

Table 1: Reaction Components and Conditions

| Component | Quantity | Role |

|---|---|---|

| 4-tert-BC chloroformate | 125.2 g | Carbonyl donor |

| H₂O₂ (70%) | 15.4 g | Peroxide source |

| EGDB | 15.5 g | Phase-transfer catalyst |

| Petroleum ether | 8.5 g | Solubility enhancer |

| Temperature | 40°C | Optimal for peroxide formation |

| pH | 10.0 | Prevents premature hydrolysis |

| Reaction time | 2.5 h | Ensures complete conversion |

Optimization Strategies for Industrial-Scale Production

Solvent and Stabilizer Selection

The use of EGDB and petroleum ether minimizes interfacial tension between aqueous and organic phases, enhancing reaction homogeneity. Methocel K99 stabilizes the suspension, preventing agglomeration during crystallization. Alternative stabilizers like polyvinyl alcohol (PVA) have been tested but show inferior particle size distribution.

Yield and Purity Enhancements

-

pH Modulation : Maintaining pH 10.0 suppresses hydrolysis of the chloroformate intermediate, improving yield from 75% to 84.7%.

-

Post-Neutralization Washing : Three successive washes with deionized water reduce residual NaCl content to <0.1 wt%.

Comparative Analysis of Peroxydicarbonate Synthesis

Table 2: Thermal Stability of Selected Peroxydicarbonates

| Compound | CAS | Molecular Weight | SADT (°C) |

|---|---|---|---|

| Bis(4-tert-butylcyclohexyl) | 15520-11-3 | 398.60 | 40.0 |

| Di(n-propyl) | 16066-38-9 | 206.22 | -5.0 |

| Di-n-butyl | 16215-49-9 | 234.28 | 5.0 |

| Di-sec-butyl | 19910-65-7 | 234.28 | 0.0 |

The bulky 4-tert-butylcyclohexyl substituents in this compound confer exceptional thermal stability compared to linear-chain analogs. This allows its use in polymerization reactions requiring prolonged initiation phases at 35–45°C, whereas lower-SADT peroxydicarbonates necessitate cryogenic conditions.

Mechanistic Insights into Peroxide Bond Formation

The reaction mechanism proceeds via nucleophilic attack of hydrogen peroxide on the chloroformate carbonyl, displacing chloride and forming the peroxydicarbonate linkage:

Kinetic studies reveal second-order dependence on chloroformate concentration, with an activation energy () of 72 kJ/mol . The rate-determining step involves deprotonation of H₂O₂ by NaOH, generating the nucleophilic peroxide anion.

Chemical Reactions Analysis

Types of Reactions: Bis(4-tert-butylcyclohexyl) peroxydicarbonate primarily undergoes decomposition reactions, where it decomposes to form free radicals. These free radicals can initiate polymerization reactions in monomers such as vinyl chloride and methacrylates .

Common Reagents and Conditions: The decomposition of this compound is typically carried out under controlled temperature conditions, often in the presence of stabilizers to prevent premature decomposition. Common reagents used in these reactions include hydrogen peroxide and phosgene .

Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which can then initiate the polymerization of various monomers to form polymers .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C22H38O6

- Molecular Weight : 398.53 g/mol

- Appearance : White powder, sensitive to heat and contamination.

Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as a free radical initiator , crucial for initiating polymerization reactions. Upon decomposition, it generates free radicals that initiate the polymerization of various monomers, particularly unsaturated polyester resins and acrylic esters. The compound is particularly effective in curing processes due to its ability to decompose at elevated temperatures (60°C and above), making it suitable for thermoset composites and clear products .

Polymer Chemistry

- Initiator for Polymerization : this compound is widely used as an initiator in the polymerization of acrylic esters and unsaturated polyester resins. It facilitates the production of polymers with specific properties, such as transparency and strength, which are essential in various applications including coatings and adhesives .

- Case Study - PVDF Production : Research indicated that this compound was successfully employed in the production of polyvinylidene fluoride (PVDF) through reversible addition-fragmentation chain transfer (RAFT) polymerization techniques. The thermal decomposition of BBCHPDC was utilized to initiate the process, demonstrating its effectiveness in generating high-performance polymers .

Industrial Applications

- Curing Agent : In industrial settings, it is primarily used for curing unsaturated polyester resins in processes such as pultrusion and molding. The controlled decomposition of this compound allows for precise curing times and temperatures, resulting in high-quality composite materials .

- Applications in Medical Devices : Its role as an initiator extends to the preparation of materials used in medical devices, such as intraocular lenses. The polymerizable yellow azo dyes produced using this compound enhance the functionality and safety of these devices.

Safety Considerations

This compound is highly sensitive to heat and contamination. It can decompose violently or explosively at temperatures between 0–10°C if not handled properly. Therefore, strict safety protocols must be followed during storage and handling to mitigate risks associated with its reactive nature .

Mechanism of Action

Bis(4-tert-butylcyclohexyl) peroxydicarbonate acts as an initiator by decomposing to form free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The decomposition process is highly sensitive to temperature and contamination, and it can be accelerated by the presence of amines and certain metals .

Comparison with Similar Compounds

Bis(4-tert-butylcyclohexyl) peroxydicarbonate is compared to other peroxydicarbonates and peroxides based on thermal stability, efficiency, and application suitability.

Thermal Stability and Decomposition

Self-Accelerating Decomposition Temperature (SADT) :

Key Findings :

- The bulky tert-butylcyclohexyl groups in this compound confer higher thermal stability (SADT = 40°C) compared to linear-chain peroxydicarbonates (e.g., di-n-butyl: 5°C) .

Efficiency in Polymerization

Telomerization of VDF with CF₃I :

| Initiator | Yield (%) | Molecular Weight Distribution | Reference |

|---|---|---|---|

| This compound | 41 | Narrow (high and low fractions) | |

| tert-Butyl peroxypivalate (TBPP) | <41 | Broader |

Key Findings :

- This compound achieves higher yields (41%) and narrower polydispersity indices (PDI ~1.5) in VDF telomerization compared to TBPP, attributed to its controlled radical generation .

- TBPP produces telomers with lower molecular weights and broader distributions, limiting its utility in high-performance fluoropolymer synthesis .

Structural and Solubility Considerations

- Molecular Size : The large tert-butylcyclohexyl groups reduce solubility in polar solvents (e.g., acetonitrile) compared to smaller peroxides like di(n-propyl) peroxydicarbonate. This necessitates formulation adjustments (e.g., styrene dilution) for resin applications .

- Radical Generation : Bulky substituents slow radical release, enabling gradual curing in unsaturated polyesters, whereas smaller peroxides (e.g., dicumyl peroxide) decompose rapidly, risking premature gelation .

Biological Activity

Bis(4-tert-butylcyclohexyl) peroxydicarbonate (BCHPC) is a chemical compound primarily used as a radical initiator in polymerization processes. Its unique structure and properties make it a subject of interest in both industrial applications and biological studies. This article delves into the biological activities associated with BCHPC, focusing on its toxicity, genotoxicity, and potential environmental impacts.

BCHPC is characterized by its peroxydicarbonate functional group, which is known for its ability to decompose thermally to produce free radicals. The structural formula is represented as:

Biological Activity Overview

The biological activity of BCHPC can be summarized through its toxicity profiles, genotoxicity tests, and environmental impact assessments.

Toxicity Profile

BCHPC exhibits various levels of toxicity depending on the organism and exposure conditions. Key findings include:

- Aquatic Toxicity :

- Chronic Toxicity :

Genotoxicity

Genotoxicity studies have shown that BCHPC does not exhibit significant genotoxic effects in vitro. The results from OECD Test Guidelines indicate:

- In Vitro Tests :

- In Vivo Tests :

Carcinogenicity and Reproductive Toxicity

- Carcinogenicity : Not classified as a carcinogen based on available data .

- Reproductive Toxicity : No significant effects observed; classified as not reproductive toxic based on current information .

Environmental Impact

BCHPC's environmental persistence and bioaccumulation potential are critical for assessing its ecological risks.

- Biodegradability : Not readily biodegradable according to OECD Test Guideline 301B .

- Bioaccumulation Factor (BCF) : Calculated BCF value is 2.926, indicating low potential for bioaccumulation .

- Partition Coefficient : Log Pow value of 8.34 suggests high hydrophobicity, which may affect its environmental behavior .

Case Study 1: Radical Formation and Polymerization

Research has demonstrated the effectiveness of BCHPC in generating tert-alkoxyl radicals at lower temperatures compared to traditional peroxides. EPR spin-trapping experiments indicated that BCHPC thermolysis produces alkoxycarbonyloxyl radicals, which are crucial for initiating radical polymerization processes at temperatures below those typically required for other initiators .

Case Study 2: Application in Controlled Polymerization

BCHPC has been utilized in controlled/living radical polymerization techniques, showcasing its ability to facilitate precise polymer architectures while minimizing side reactions associated with traditional radical initiators. This application highlights the compound's versatility and importance in materials science .

Q & A

Basic: What is the role of Bis(4-tert-butylcyclohexyl) peroxydicarbonate in PVC suspension polymerization, and how does its half-life influence experimental design?

Answer:

This compound acts as a radical initiator, decomposing thermally to generate free radicals that initiate vinyl chloride polymerization. Its half-life of 10 hours at 44°C necessitates precise temperature control to balance initiation efficiency and reaction duration. For example, maintaining temperatures slightly below 44°C may extend initiation phases, while higher temperatures risk rapid decomposition and uneven polymerization. Researchers should calibrate reaction vessels to ±1°C tolerance and monitor kinetics via gravimetric analysis or inline spectroscopy.

Advanced: How can researchers resolve contradictions in reported decomposition kinetics of this compound across studies?

Answer:

Discrepancies in kinetic data (e.g., activation energy or rate constants) often arise from differences in solvent systems, purity, or measurement techniques. To reconcile these:

- Validate thermal stability using differential scanning calorimetry (DSC) under inert atmospheres.

- Conduct isothermal calorimetry at 40–50°C to compare decomposition rates with literature values .

- Cross-reference with iodometric titration to quantify active oxygen content, ensuring initiator integrity .

Basic: What synthetic methodologies are available for this compound, and what safety protocols are critical?

Answer:

The primary route involves phosgenation of 4-tert-butylcyclohexanol to form the chloroformate intermediate, followed by reaction with hydrogen peroxide under alkaline conditions . Key considerations:

- Phosgene handling : Use closed systems with scrubbers to neutralize toxic gas.

- Temperature control : Maintain ≤10°C during phosgenation to prevent runaway reactions.

- Post-synthesis purification : Recrystallize from ethanol to remove residual peroxides, achieving >90% purity .

Advanced: How can factorial design optimize reaction conditions for PVC polymerization using this initiator?

Answer:

A 2³ factorial design can systematically evaluate variables:

- Factors : Initiator concentration (0.5–2.0 wt%), temperature (40–50°C), and monomer-to-water ratio (1:1–1:3).

- Responses : Polymer molecular weight (GPC), conversion rate (gravimetry), and particle size (dynamic light scattering).

- Analysis : Use ANOVA to identify interactions; e.g., higher initiator concentrations at 45°C may reduce molecular weight due to increased radical flux .

Basic: What analytical techniques ensure accurate quantification of this compound in experimental matrices?

Answer:

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at 254 nm .

- Iodometric titration : React with excess KI in acidic medium, titrate liberated I₂ with Na₂S₂O₃ .

- GC-MS (derivatized) : Silylate samples with BSTFA to improve volatility; monitor m/z 398 (molecular ion) .

Advanced: How do steric effects of the 4-tert-butylcyclohexyl group influence initiator efficiency compared to linear analogs?

Answer:

The bulky cyclohexyl group reduces diffusion rates, delaying radical termination and extending kinetic chain lengths. Comparative studies with diethyl peroxydicarbonate show:

- Lower decomposition rate : Steric hindrance increases activation energy by ~5 kJ/mol.

- Higher polymer molecular weight : Reduced termination frequency (kₜ) by 30–40% in PVC systems .

- Validation : Use electron paramagnetic resonance (EPR) to measure radical lifetimes under controlled conditions.

Basic: What storage conditions are recommended to prevent premature decomposition of this compound?

Answer:

Store at ≤0°C in amber glass under nitrogen. Hydroperoxide stabilizers (e.g., 0.05% cumene hydroperoxide) inhibit autoxidation . Periodically test active oxygen content via titration; discard if purity drops below 85% .

Advanced: What mechanistic insights explain the compound’s selectivity in copolymerization systems (e.g., vinyl chloride/acrylate mixtures)?

Answer:

The initiator’s decomposition rate (t₁/₂) and solubility in monomer phases dictate selectivity. For example:

- In vinyl chloride/butyl acrylate systems, preferential partitioning into the aqueous phase reduces acrylate initiation efficiency by 20–25%.

- Adjusting pH to 6–7 enhances solubility in the organic phase, improving copolymer homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.